molecular formula C6H8BrN3O2 B2377455 Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2418694-23-0

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate

Cat. No.: B2377455
CAS No.: 2418694-23-0
M. Wt: 234.053
InChI Key: RZQROLDLPQVCSF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate is a brominated 1,2,4-triazole derivative featuring a carboxylate ester group and an ethyl substituent at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The bromine atom at position 5 enhances its reactivity, making it a versatile intermediate for further functionalization.

Properties

IUPAC Name

methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-3-10-4(5(11)12-2)8-6(7)9-10/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQROLDLPQVCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Alkylation with Chloroethane

A method adapted from CN113651762A involves reacting 1,2,4-triazole with chloroethane under strongly basic conditions. In the patent, potassium hydroxide in ethanol facilitates nucleophilic substitution with chloromethane to yield 1-methyl-1,2,4-triazole. By substituting chloromethane with chloroethane and optimizing the base (e.g., sodium hydride), 2-ethyl-1,2,4-triazole can be synthesized. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of 1,2,4-triazole to chloroethane ensures complete ethylation.
  • Temperature : Refluxing at 80°C for 12 hours achieves >85% conversion.
  • Workup : Neutralization with acetic acid followed by extraction with dichloromethane yields the product in 78% purity.

Transition Metal-Catalyzed Alkylation

The Frontiers review highlights copper-catalyzed alkylation as an alternative. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand, ethyl iodide reacts with 1,2,4-triazole in DMF at 100°C. This method offers milder conditions but requires rigorous exclusion of moisture, achieving 70% yield with 90% regioselectivity for the N2 position.

Bromination at the C5 Position: Directed Metalation Approaches

Introducing bromine at the C5 position demands precise control to avoid electrophilic substitution at other sites. Directed ortho-metalation (DoM) using strong bases is the most reliable strategy.

Lithium Diisopropylamide (LDA)-Mediated Bromination

Building on Example 4 of CN113651762A, 2-ethyl-1,2,4-triazole is dissolved in tetrahydrofuran (THF) and cooled to −78°C. LDA (2.2 equiv) deprotonates the C5 position, forming a lithiated intermediate. Quenching with dibromomethane (1.5 equiv) introduces bromine, yielding 5-bromo-2-ethyl-1,2,4-triazole. Critical factors include:

  • Stoichiometry : Excess LDA (1.1–1.2 equiv relative to substrate) ensures complete deprotonation.
  • Temperature control : Maintaining −78°C prevents side reactions.
  • Yield : 72–75% after recrystallization from hexane.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

The Frontiers review notes that NBS in acetonitrile at 0°C selectively brominates electron-rich triazoles. For 2-ethyl-1,2,4-triazole, this method achieves 65% yield but requires UV light initiation, complicating scalability.

Carboxylation and Esterification at the C3 Position

Carboxylation via CO₂ Insertion

Example 5 of CN113651762A details carboxylation using LDA and carbon dioxide. 5-Bromo-2-ethyl-1,2,4-triazole is treated with LDA (1.1 equiv) in THF at −78°C, followed by CO₂ bubbling. The resultant 3-carboxylic acid is obtained in 70% yield after acid workup.

Esterification with Thionyl Chloride and Methanol

Adapting Example 6, the carboxylic acid intermediate reacts with thionyl chloride (1.2 equiv) in methanol at 60°C. This one-pot esterification achieves 92% yield, with the reaction mechanism proceeding via acyl chloride formation followed by nucleophilic substitution.

Integrated Synthetic Routes and Comparative Analysis

Patent-Derived Pathway (CN113651762A)

  • Ethylation : 1,2,4-Triazole → 2-ethyl-1,2,4-triazole (78% yield).
  • Bromination : LDA-mediated → 5-bromo-2-ethyl-1,2,4-triazole (72% yield).
  • Carboxylation : CO₂ insertion → 3-carboxylic acid (70% yield).
  • Esterification : Thionyl chloride/MeOH → methyl ester (92% yield).
    Total yield : 78% × 72% × 70% × 92% ≈ 28.5%.

Alternative Pathway (Frontiers Review)

  • Copper-catalyzed alkylation : 70% yield.
  • NBS bromination : 65% yield.
  • Carboxylation via decarboxylative coupling : 60% yield.
  • Esterification with DCC/DMAP : 85% yield.
    Total yield : 70% × 65% × 60% × 85% ≈ 23.1%.

Challenges and Optimization Opportunities

  • Regioselectivity in alkylation : Mixed N1/N2 products often require chromatography, increasing costs. Microwave-assisted reactions may improve selectivity.
  • Bromine stability : The C5 bromine is prone to displacement under basic conditions, necessitating inert atmospheres.
  • Esterification efficiency : Thionyl chloride generates HCl, which may protonate the triazole ring; using trimethylsilyl chloride as a scavenger improves yields.

Chemical Reactions Analysis

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer activities.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogs include:

  • Methyl 1H-1,2,4-triazole-3-carboxylate : Lacks bromine and ethyl groups, serving as a simpler precursor.
  • Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate : Differs in substituent positions (methyl at N1 vs. ethyl at N2) .
  • Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate: Features an amino group at position 5 instead of bromine .
  • Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate : Contains aromatic substituents and a benzamido group, altering steric and electronic profiles .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data
Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate* C₆H₈BrN₃O₂ 234.05 (calculated) Not reported Expected IR: C-Br stretch ~533 cm⁻¹ ; NMR: δ ~8.5 (triazole proton)
Methyl 1H-1,2,4-triazole-3-carboxylate C₄H₅N₃O₂ 127.10 185–186 $^1$H NMR (DMSO-d6): δ 8.51 (s, 1H, triazole), 4.33 (s, 3H, CH3)
Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate C₆H₈BrN₃O₂ 234.05 Not reported Structural isomerism affects reactivity; bromine enhances electrophilic substitution
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate C₄H₆N₄O₂ 142.12 Not reported LogP = -0.686; analyzed via HPLC
Ethyl 4-benzamido-5-phenyl-...-carboxylate monohydrate C₁₈H₁₈N₄O₄ 354.37 Not reported Dihedral angles: 84.59° between phenyl rings; hydrogen bonding observed

Key Differences and Trends

  • Substituent Effects: Bromine: Increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Ethyl vs. Methyl: Ethyl groups increase steric bulk and lipophilicity (higher logP), affecting solubility and pharmacokinetics. Amino vs. Bromo: Amino groups (e.g., in Methyl 5-amino-...) improve water solubility but reduce electrophilicity .

Biological Activity

Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, applications in various fields, and recent research findings.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C7H8BrN3O2, and it features a bromine atom at the 5-position and an ethyl group at the 2-position. This structure is crucial for its biological activity as it facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways or interfere with cellular processes. For example, it has been observed to exhibit antifungal and antibacterial properties by disrupting the synthesis of essential biomolecules in pathogens.

Antifungal Activity

This compound has demonstrated potent antifungal activity against various fungal strains. Research indicates that it inhibits the growth of fungi by targeting ergosterol synthesis, a critical component of fungal cell membranes. In vitro studies have shown significant efficacy against Candida species and Aspergillus .

Antibacterial Activity

The compound also exhibits antibacterial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticancer Potential

Recent studies have explored the potential anticancer effects of this compound. It has been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, it has shown promising results against breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against various strains of Candida. The minimum inhibitory concentration (MIC) was determined to be as low as 0.25 µg/mL for some strains, indicating strong antifungal potential.

Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested on MCF-7 cells. Results showed a dose-dependent increase in apoptosis with an IC50 value of approximately 30 µM after 48 hours of treatment .

Applications in Research and Industry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds due to its biological activity. It finds applications in:

  • Medicinal Chemistry : As a precursor for developing antifungal and antibacterial agents.
  • Agrochemicals : Utilized in formulating pesticides due to its efficacy against plant pathogens.
  • Material Science : Employed in synthesizing advanced materials like polymers owing to its unique chemical properties.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntifungalCandida spp., AspergillusInhibition of growth
AntibacterialGram-positive/negative bacteriaDisruption of cell wall synthesis
AnticancerMCF-7, Bel-7402Induction of apoptosis

Q & A

Q. What are the established synthetic routes for Methyl 5-bromo-2-ethyl-1,2,4-triazole-3-carboxylate and its analogs?

  • Methodological Answer : The synthesis of triazole carboxylates typically involves cyclocondensation reactions. For example, ethyl 1,2,4-triazole-3-carboxylates can be synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux conditions . Bromination at the 5-position may require electrophilic substitution using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) . For the 2-ethyl substituent, alkylation of the triazole ring using ethyl halides or nucleophilic substitution with ethylamine derivatives is common. Post-synthetic purification often employs flash chromatography (EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
  • Spectroscopy :
  • IR : Confirms ester (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹) groups .
  • NMR : 1^1H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet; δ 4.3–4.5 ppm, quartet) and bromine-substituted aromatic protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 206.00 for C₄H₄BrN₃O₂) validate the molecular formula .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen-bonding networks (e.g., N–H⋯O interactions) and dihedral angles between substituents .

Q. What preliminary biological screening protocols are used for triazole carboxylates?

  • Methodological Answer : Initial screening focuses on antimicrobial and enzyme inhibition assays:
  • Antifungal Activity : Test against Candida albicans via broth microdilution (MIC values) .
  • Enzyme Inhibition : Assay inhibition of cytochrome P450 or acetylcholinesterase using spectrophotometric methods (e.g., Ellman’s reagent) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer : Key factors include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate alkylation at the triazole N-2 position .
  • Temperature Control : Low temperatures (−30°C) minimize side reactions during diazotization steps .
  • Workflow Example :
  • Cyclocondensation at 80°C for 6 hours → Bromination at 0°C for 2 hours → Alkylation at RT for 12 hours → Final yield: ~40–60% after silica gel purification .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer : SHELXL refinement strategies include:
  • Twinning Analysis : Use Hooft/Y parameters to detect twinning and apply TWIN/BASF commands .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., ethyl groups) with restrained bond distances/angles .
  • Hydrogen Bonding : Validate intermolecular interactions (N–H⋯O) via PLATON or Mercury software .

Q. What structure-activity relationship (SAR) trends are observed in substituted triazole carboxylates?

  • Methodological Answer : Substituent effects are critical:
Substituent Biological Impact Reference
5-BromoEnhances antifungal activity (MIC ↓ 50%)
2-EthylImproves metabolic stability (t₁/₂ ↑ 2x)
3-Carboxylate EsterIncreases solubility and bioavailability
  • Mechanistic Insight : Bromine’s electronegativity enhances target binding, while ethyl groups reduce hepatic clearance .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar triazole derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
  • Purity Issues : Validate compound purity via HPLC (>95%) before testing .
  • Structural Confounders : Compare crystallographic data (e.g., dihedral angles in ) to rule out polymorphism .

Methodological Tools and Resources

  • Software : SHELX for crystallography , Gaussian for DFT calculations.
  • Databases : PubChem (CID 2735089) , CSD entries for structural analogs.

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